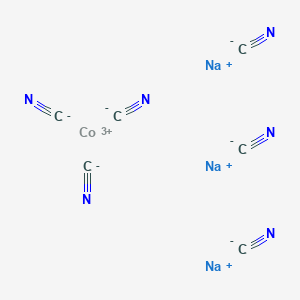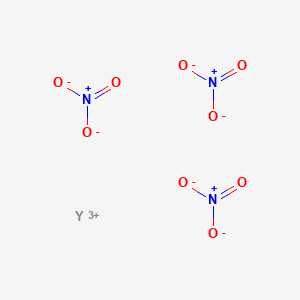
1,4-Benzenediol, 2,5-dioctyl-
Overview
Description
1,4-Benzenediol, 2,5-dioctyl- is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of hydroquinone. This compound features two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with octyl groups (C8H17) substituted at the 2 and 5 positions. It is a colorless to white crystalline solid at room temperature and is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediol, 2,5-dioctyl- can be synthesized through several methods. One common approach involves the alkylation of hydroquinone with octyl halides in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Hydroquinone and octyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide.
Procedure: Hydroquinone is dissolved in the solvent, and the base is added to the solution. Octyl bromide is then slowly added to the mixture while stirring. The reaction is typically heated to reflux for several hours to ensure complete alkylation.
Workup: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 1,4-Benzenediol, 2,5-dioctyl- may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2,5-dioctyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydroquinone derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The octyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Reduction: Sodium borohydride in an alcohol solvent like methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2,5-dioctyl-1,4-benzoquinone.
Reduction: Formation of 2,5-dioctylhydroquinone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Benzenediol, 2,5-dioctyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, 2,5-dioctyl- involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound can also interact with cellular proteins and enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
1,4-Benzenediol, 2,5-dioctyl- can be compared with other similar compounds, such as:
1,4-Benzenediol (Hydroquinone): Lacks the octyl groups, making it less hydrophobic and less stable in certain applications.
1,4-Benzenediol, 2,5-dimethyl-: Contains methyl groups instead of octyl groups, resulting in different chemical and physical properties.
1,4-Benzenediol, 2,5-diethyl-: Contains ethyl groups, offering a balance between hydrophobicity and reactivity.
The uniqueness of 1,4-Benzenediol, 2,5-dioctyl- lies in its long octyl chains, which enhance its hydrophobicity and stability, making it suitable for specific industrial and research applications.
Properties
IUPAC Name |
2,5-dioctylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18,23-24H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXDGDLLZYJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1O)CCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065122 | |
| Record name | 1,4-Benzenediol, 2,5-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-36-7 | |
| Record name | 2,5-Dioctyl-1,4-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dioctyl-1,4-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediol, 2,5-dioctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediol, 2,5-dioctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioctylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIOCTYL-1,4-BENZENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1NV6XM3CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















